3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
Description
This compound features a pyrazole core substituted with a trifluoromethyl group at position 3 and a hydroxymethyl group at position 3. The benzonitrile moiety at position 1 of the pyrazole contributes to its electron-withdrawing properties, enhancing stability and influencing intermolecular interactions.
Properties
IUPAC Name |
3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWXWRNUCHZCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the hydroxymethyl group. The final step involves coupling the pyrazole derivative with benzonitrile.
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Formation of Pyrazole Ring:
Starting Materials: Hydrazine and an appropriate diketone.
Reaction Conditions: Acidic or basic conditions to facilitate cyclization.
Mechanism of Action
The mechanism of action of 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Pyrazole Ring
3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (CAS: 327046-84-4)
- Structural Difference : Bromomethyl vs. hydroxymethyl at position 4.
- Impact : The bromine atom introduces a leaving group, making this compound a precursor for nucleophilic substitutions (e.g., Suzuki couplings or SN2 reactions). In contrast, the hydroxymethyl group enables hydrogen bonding and oxidative transformations .
- Physical Properties : Higher molecular weight (330.1 g/mol) compared to the hydroxymethyl analog (estimated ~282.2 g/mol) due to bromine’s atomic mass .
3-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile (47a)
- Structural Difference: Methyl and amino groups at positions 5 and 4, respectively.
- The methyl group increases lipophilicity compared to hydroxymethyl.
- Spectral Data : LC-MS (ESI+): m/z 281.1 [M+H]+; ¹H NMR confirms methyl (δ 2.08 ppm) and benzonitrile aromatic signals .
4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile Derivatives
- Structural Difference : Phenyl vs. hydroxymethyl at position 5.
- Hydroxymethyl offers polarity, improving aqueous solubility .
Benzonitrile Position and Hybrid Structures
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile
- Structural Difference : Azido group at position 3 vs. trifluoromethyl.
- Impact : The azide enables click chemistry applications (e.g., triazole formation). Trifluoromethyl, being electron-withdrawing, stabilizes the pyrazole ring and reduces metabolic degradation .
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ⁴⁴% yield .
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
- Structural Difference : Butanenitrile chain vs. benzonitrile.
Celecoxib-Related Impurities and Derivatives
- Impurity III (5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazole) : Lacks the benzonitrile group, reducing electron-withdrawing effects and solubility. Highlighting the critical role of benzonitrile in enhancing target affinity .
- N-Hydroxy-7-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)octanamide : Incorporates a sulfonamide group, demonstrating how benzonitrile analogs can be modified for dual COX/HDAC inhibition .
Physicochemical and Pharmacological Comparisons
Key Data Table
Stability and Reactivity
- Hydroxymethyl vs. Bromomethyl : Hydroxymethyl derivatives are prone to oxidation (e.g., to carboxylic acids) but offer greener synthesis routes. Bromomethyl analogs require careful handling due to toxicity .
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogs, making them suitable for CNS-targeting drugs .
Biological Activity
The compound 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile , with the CAS number 209919-64-2, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Basic Information
- Molecular Formula : C12H8F3N3O
- Molecular Weight : 267.21 g/mol
- InChI Key : YFWXWRNUCHZCQM-UHFFFAOYSA-N
Structural Characteristics
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The hydroxymethyl group contributes to the potential for hydrogen bonding with biological targets, thereby influencing the compound's interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. The trifluoromethyl group enhances binding affinity, while the hydroxymethyl group facilitates interactions through hydrogen bonding .
Pharmacological Applications
Research indicates that this compound may possess anti-inflammatory and anticancer properties. It has been investigated for use in designing enzyme inhibitors and receptor modulators, making it a candidate for drug development .
Case Studies and Research Findings
- Anti-Cancer Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens carrying hydroxymethyl groups have demonstrated the ability to inhibit topoisomerase II, which is crucial in cancer therapy .
- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting specific enzymes related to neurotransmitter uptake, suggesting potential applications in treating neurological disorders .
- Comparative Studies : When compared to structurally similar compounds, this compound shows distinct pharmacokinetic profiles that may lead to improved therapeutic outcomes .
Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anti-cancer | |
| Benzopsoralens | Topoisomerase II Inhibition | |
| Selinexor | Enzyme Inhibition |
Synthesis Overview
| Step | Description |
|---|---|
| Pyrazole Formation | Cyclization of hydrazine with diketones under acidic conditions |
| Trifluoromethyl Introduction | Utilization of trifluoromethylation reagents |
| Final Coupling | Reaction of the pyrazole derivative with benzonitrile |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity, particularly in anticancer applications. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to increased potency and selectivity against cancer cells. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .
1.2 Anti-inflammatory Properties
The compound has potential applications as a non-steroidal anti-inflammatory drug (NSAID). Its structural analogs have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Hydroxymethylcelecoxib, a derivative of the compound, has been identified as having significant anti-inflammatory effects, making it a candidate for further development as an NSAID .
Biological Research
2.1 Modulation of Receptor Activity
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile has been investigated for its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, including anxiety and schizophrenia. The compound's ability to selectively modulate receptor activity could lead to novel therapeutic strategies for treating these conditions .
2.2 Enzyme Inhibition Studies
The compound's derivatives have been utilized in enzyme inhibition studies, particularly against enzymes involved in neurotransmitter uptake. The introduction of the trifluoromethyl group has been shown to enhance binding affinity and selectivity towards target enzymes, providing insights into the design of more effective inhibitors for neurological diseases .
Catalysis
3.1 Baeyer-Villiger Oxidation
In synthetic organic chemistry, this compound has been explored as a ligand in catalysis. It has been found to facilitate the Baeyer-Villiger oxidation reaction of ketones, demonstrating its utility in synthesizing lactones from ketones with high selectivity and efficiency .
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Enhanced potency against cancer cells |
| Anti-inflammatory properties | Effective inhibition of cyclooxygenase enzymes | |
| Biological Research | Modulation of receptor activity | Potential treatment for neurological disorders |
| Enzyme inhibition studies | Improved binding affinity for neurotransmitter uptake inhibitors | |
| Catalysis | Baeyer-Villiger oxidation | Efficient synthesis of lactones from ketones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
